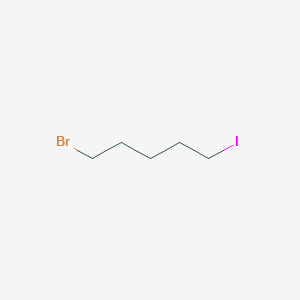

1-Bromo-5-iodopentane

Description

Contextualization of Dihaloalkanes as Synthetic Intermediates

Dihaloalkanes, a class of organic compounds featuring two halogen atoms bonded to an alkane carbon skeleton, are of significant importance in the field of organic chemistry. algoreducation.com These compounds, also known as alkyl dihalides, serve as pivotal intermediates in a wide array of synthetic reactions. algoreducation.compatsnap.com Their utility stems from the reactivity of the carbon-halogen bond, which is polar covalent and allows the halogen atom to function as a leaving group in various chemical transformations. patsnap.com

The primary reactions involving haloalkanes are nucleophilic substitution and elimination reactions, which are fundamental to the synthesis of a diverse range of organic molecules. algoreducation.com In nucleophilic substitution, a nucleophile displaces a halogen atom, enabling the conversion of dihaloalkanes into molecules with different functional groups, such as alcohols, ethers, and amines. algoreducation.comstudypug.com Furthermore, dihaloalkanes can react with metals like magnesium to form organometallic compounds, such as Grignard reagents, which are invaluable for creating new carbon-carbon bonds in the synthesis of more complex molecular structures. algoreducation.compatsnap.com The versatility of dihaloalkanes makes them essential building blocks in the production of pharmaceuticals, agricultural chemicals, and polymers. algoreducation.compatsnap.com

Significance of 1-Bromo-5-iodopentane as a Bifunctional Building Block

Within the family of dihaloalkanes, this compound (C₅H₁₀BrI) stands out as a particularly useful and versatile synthetic intermediate. impurity.comchemicalbook.com It is a colorless liquid that is insoluble in water but soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758). Its significance lies in its identity as a heterobifunctional molecule, containing two different halogen atoms—bromine and iodine—at opposite ends of its five-carbon chain.

The distinct chemical properties of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds are the cornerstone of this compound's utility. In nucleophilic substitution reactions, the iodide ion is a better leaving group than the bromide ion. This difference in reactivity allows for selective, stepwise reactions. A nucleophile can be directed to preferentially displace the iodine atom, leaving the bromine atom intact for a subsequent, different chemical transformation. This differential reactivity makes this compound a valuable bifunctional building block for the controlled synthesis of complex organic molecules, including various pharmaceuticals and dyes. A common method for its preparation involves the reaction of 1-bromopentane (B41390) with sodium iodide.

Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₀BrI |

| Molecular Weight | 276.94 g/mol impurity.comnih.govglpbio.com |

| IUPAC Name | This compound nih.gov |

| CAS Number | 88962-86-1 nih.govglpbio.com |

| Appearance | Colorless liquid |

| Solubility | Insoluble in water; Soluble in ethanol, dichloromethane |

| SMILES | C(CCBr)CCI nih.gov |

| InChIKey | FWDOLPSHUHIDGX-UHFFFAOYSA-N nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-5-iodopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrI/c6-4-2-1-3-5-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDOLPSHUHIDGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40525782 | |

| Record name | 1-Bromo-5-iodopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88962-86-1 | |

| Record name | 1-Bromo-5-iodopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 5 Iodopentane

Principles of Halogenation Reactions in Alkanes

The introduction of halogen atoms into an alkane framework is a fundamental transformation in organic chemistry. studysmarter.co.uk Alkanes are generally unreactive due to the strength and non-polar nature of their C-C and C-H bonds. byjus.comsavemyexams.com Consequently, reactions often require energetic input, such as heat or UV light, to initiate the process. libretexts.orgunacademy.com The most common mechanism for the halogenation of alkanes is free-radical halogenation. wikipedia.orgunacademy.com

This process occurs in three distinct stages:

Initiation: The reaction begins with the homolytic cleavage of a halogen molecule (e.g., Cl₂ or Br₂) by UV light or heat, generating two highly reactive halogen radicals. lscollege.ac.inlibretexts.org

Propagation: A halogen radical then abstracts a hydrogen atom from the alkane, forming a hydrogen halide and an alkyl radical. organicchemistrytutor.commaricopa.edu This alkyl radical subsequently reacts with another halogen molecule to yield the halogenated alkane and a new halogen radical, which continues the chain reaction. organicchemistrytutor.commaricopa.edu

Termination: The chain reaction concludes when two radicals combine, resulting in the formation of a stable, non-radical species. libretexts.orgmaricopa.edu

The reactivity of halogens varies significantly, decreasing in the order: F₂ > Cl₂ > Br₂ > I₂. lscollege.ac.in Fluorine is often too reactive to control, while iodine is generally unreactive. libretexts.org Therefore, chlorination and bromination are the most synthetically useful halogenation reactions for alkanes. libretexts.org

Targeted Synthetic Routes

The synthesis of 1-bromo-5-iodopentane can be achieved through several strategic approaches, primarily involving the selective introduction of bromine and iodine atoms onto a pentane (B18724) backbone.

Bromination and Iodination Strategies

Direct bromination and iodination of pentane are generally not suitable for the specific synthesis of this compound due to a lack of control, which leads to a mixture of products. libretexts.org However, specific reagents can be employed for more targeted halogenations. For instance, N-bromosuccinimide is a common reagent for free-radical bromination. lscollege.ac.in For iodination, while direct reaction with iodine is often thermodynamically unfavorable, reagents like tert-butyl hypoiodite (B1233010) can serve as a source for radical iodination. wikipedia.org

Conversion from Monohalogenated Pentanes (e.g., 1-bromopentane (B41390) to this compound via Sodium Iodide)

A highly effective and common method for synthesizing this compound is through a halogen exchange reaction, specifically the Finkelstein reaction. byjus.comwikipedia.org This SN2 reaction involves treating an alkyl chloride or bromide with a solution of sodium iodide in acetone (B3395972). byjus.comwikipedia.org

In the context of this compound synthesis, a precursor such as 1,5-dibromopentane (B145557) would be reacted with sodium iodide. The success of the Finkelstein reaction hinges on the differential solubility of the halide salts in the acetone solvent. wikipedia.org Sodium iodide is soluble in acetone, while the resulting sodium bromide is not, causing it to precipitate out of the solution. wikipedia.org This precipitation drives the equilibrium of the reaction towards the formation of the desired alkyl iodide. wikipedia.org

This method is particularly efficient for primary halides. wikipedia.org The reaction proceeds via a single-step SN2 mechanism, which involves the backside attack of the iodide nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral. byjus.com

A common laboratory preparation involves reacting 1-bromopentane with sodium iodide under alkaline conditions to yield this compound.

Analogous Syntheses from Related Dihalides (e.g., from 1,5-dibromopentane or 1,5-dichloropentane (B10660) for similar derivatives)

The synthesis of this compound can be conceptually extended from the synthesis of other dihaloalkanes. For instance, 1,5-dibromopentane can be synthesized from the ring-opening bromination of tetrahydropyran (B127337) using hydrobromic acid and sulfuric acid. chemicalbook.com It can also be prepared by reacting 1,5-pentanediol (B104693) with hydrobromic acid. chemicalbook.com

Similarly, 1-bromo-5-chloropentane (B104276) can be synthesized from 1,5-pentanediol using hydrochloric and hydrobromic acids. google.com Another route to 1-bromo-5-chloropentane involves the reaction of tetrahydropyran with acetyl chloride in the presence of a Lewis acid catalyst to form 5-chloropentyl acetate, which is then brominated. google.comguidechem.com These synthetic strategies for analogous dihalides highlight the versatility of using diols or cyclic ethers as starting materials for producing various dihaloalkanes, which could then potentially be converted to this compound via a subsequent Finkelstein reaction.

Green Chemistry Approaches in Dihaloalkane Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods, often referred to as "green chemistry." epitomejournals.com Key principles of green chemistry include waste reduction, the use of renewable raw materials, and designing energy-efficient processes.

For the synthesis of dihaloalkanes, green approaches could involve:

Solvent-free reactions: An efficient method for synthesizing symmetrical methylene (B1212753) diesters involves the direct reaction of aromatic carboxylates with 1,n-dihaloalkanes under solvent-free conditions, offering high yields and an environmentally friendly process. rsc.org

Microwave-assisted synthesis: Microwave promotion can be used for the diesterification of aromatic carboxylates with 1,4-dibromobutane, providing an atom-efficient and environmentally sound method. rsc.org

Use of safer solvents: Replacing hazardous solvents with greener alternatives, such as water or ionic liquids, is a key aspect of green chemistry.

While specific green chemistry protocols for the industrial-scale synthesis of this compound are not extensively documented in the provided search results, the principles of green chemistry offer a framework for developing more sustainable synthetic routes in the future.

Regioselectivity and Chemoselectivity Considerations in Preparation

Regioselectivity in free-radical halogenation of alkanes is dictated by the stability of the intermediate alkyl radical. fiveable.meyoutube.com Tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals. organicchemistrytutor.com This stability difference arises from hyperconjugation. Consequently, halogenation tends to occur preferentially at the most substituted carbon atom. unacademy.comyoutube.com Bromination is generally more regioselective than chlorination because the hydrogen abstraction step in bromination is endothermic and has a later transition state that more closely resembles the alkyl radical, making it more sensitive to differences in radical stability. organicchemistrytutor.com

Chemoselectivity becomes crucial when dealing with molecules containing multiple different halogen atoms, such as in the synthesis of this compound from a dihalide precursor. In such cases, the relative reactivity of the different carbon-halogen bonds determines which halogen is more likely to be substituted. For instance, in a dihaloalkane, the relative reactivity of alkyl halides in SN2 reactions is typically I > Br > Cl > F. organic-chemistry.org This means that in a molecule containing both a bromine and a chlorine atom, the bromo group is generally a better leaving group and would be more readily displaced by a nucleophile.

In the context of synthesizing this compound from 1,5-dibromopentane via the Finkelstein reaction, the goal is to replace only one of the bromine atoms with iodine. This can be controlled by using a stoichiometric amount of sodium iodide. If an excess of sodium iodide is used, the formation of 1,5-diiodopentane (B146698) becomes more likely.

Recent research has also explored chemoselective cross-coupling reactions of dihaloalkanes catalyzed by transition metals like chromium, allowing for the selective formation of C-C and C-Si bonds at one halogenated site while leaving the other intact. researchgate.netnih.gov Such advanced methods offer precise control over the reactivity of dihaloalkanes.

Reactivity and Mechanistic Studies of 1 Bromo 5 Iodopentane

Organometallic Transformations

The formation of a Grignard reagent from 1-bromo-5-iodopentane is a chemoselective process. Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond, the magnesium metal selectively inserts at the C-I bond. wisc.edu This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.edulibretexts.org The initiation of the Grignard reaction can be facilitated by activating the magnesium surface, for instance, with a small crystal of iodine.

The resulting organometallic species is 5-bromopentylmagnesium iodide. This Grignard reagent is a potent nucleophile and a strong base. mnstate.edu It can participate in a variety of subsequent reactions, most notably with carbonyl compounds. For example, its reaction with an aldehyde will produce a secondary alcohol, while a ketone will yield a tertiary alcohol. wisc.edulibretexts.org Reaction with carbon dioxide, followed by an acidic workup, will lead to the formation of 6-bromohexanoic acid. wisc.edu

It is crucial to maintain anhydrous conditions throughout the reaction, as Grignard reagents react readily with water, which would quench the reagent and halt the desired transformation. mnstate.edulibretexts.org

The table below illustrates some typical reactions of the Grignard reagent derived from this compound.

| Reactant | Product after Acidic Workup |

| Formaldehyde | 6-Bromo-1-hexanol |

| Aldehyde (RCHO) | 1-Substituted-6-bromo-1-hexanol |

| Ketone (R₂CO) | 1,1-Disubstituted-6-bromo-1-hexanol |

| Carbon Dioxide (CO₂) | 6-Bromohexanoic Acid |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and dihaloalkanes like this compound are valuable substrates in this context. scielo.bruwindsor.ca The differential reactivity of the C-I and C-Br bonds allows for selective and sequential coupling reactions. The C-I bond, being more reactive, will typically undergo oxidative addition to the palladium(0) catalyst under milder conditions than the C-Br bond.

In a typical Suzuki coupling reaction, for instance, this compound can be reacted with an organoboron compound in the presence of a palladium catalyst and a base. scielo.br The reaction would selectively occur at the C-I bond, leaving the C-Br bond intact for further transformations. This allows for the stepwise introduction of two different organic moieties onto the pentane (B18724) backbone.

Similarly, in Sonogashira couplings, an alkyne can be coupled at the C-I position under palladium-copper catalysis. beilstein-journals.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high selectivity and yield.

The following table provides a conceptual overview of selective cross-coupling reactions with this compound.

| Coupling Reaction | Coupling Partner | Catalyst System | Initial Product |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ / Base | 1-Aryl-5-bromopentane |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Amine Base | 1-Alkynyl-5-bromopentane |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | 1-Alkenyl-5-bromopentane |

Copper-catalyzed reactions and organocuprates (Gilman reagents) offer an alternative and complementary approach to forming carbon-carbon bonds with this compound. thieme-connect.demasterorganicchemistry.com Organocuprates, typically of the form R₂CuLi, are softer nucleophiles than Grignard or organolithium reagents. masterorganicchemistry.com This property makes them particularly effective for Sₙ2 reactions with alkyl halides. masterorganicchemistry.comyoutube.com

In reactions with this compound, an organocuprate will preferentially react with the more electrophilic carbon attached to the iodine. This allows for the selective formation of a new carbon-carbon bond at one end of the pentane chain.

Furthermore, copper salts can catalyze the coupling of Grignard reagents with alkyl halides. For example, a reaction between a Grignard reagent and this compound in the presence of a catalytic amount of a copper salt, such as lithium tetrachlorocuprate (Li₂CuCl₄), would lead to the formation of a coupled product. thieme-connect.deoup.com The reaction of this compound with magnesium can be followed by the addition of a copper catalyst and another electrophile in a one-pot synthesis.

The table below summarizes representative copper-mediated reactions involving this compound.

| Reagent | Catalyst | Product |

| Lithium Dimethylcuprate ((CH₃)₂CuLi) | N/A | 1-Bromo-6-methylpentane |

| Phenylmagnesium Bromide | Li₂CuCl₄ (catalytic) | 1-Bromo-5-phenylpentane thieme-connect.de |

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Processes involving Dihaloalkanes)

Electrochemical Reduction Pathways

The electrochemical reduction of haloalkanes provides a valuable method for studying the formation and reactivity of transient intermediates, such as radicals and carbanions. researchgate.net The reduction of this compound at an electrode surface involves the stepwise transfer of electrons.

Due to the lower reduction potential of the C-I bond compared to the C-Br bond, the initial electron transfer will occur at the iodinated carbon. This one-electron reduction leads to the cleavage of the C-I bond and the formation of a 5-bromopentyl radical. This radical intermediate can then undergo several possible reaction pathways:

Further Reduction: The radical can accept a second electron at the electrode surface to form a 5-bromopentyl carbanion. 9afi.com

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or a supporting electrolyte to form 1-bromopentane (B41390).

Dimerization: Two radicals can couple to form 1,10-dibromodecane.

The formation of carbanionic intermediates can be inferred from the products of the reaction. For instance, if the reduction is carried out in the presence of an electrophile, the carbanion can be trapped, leading to the formation of a new carbon-carbon bond. Studies on similar dihaloalkanes have shown that the reduction process can lead to dimerization products via radical or carbanion pathways. researchgate.net The specific products and their ratios depend on factors such as the electrode potential, solvent, and the presence of any trapping agents.

Product Distribution Analysis in Electrochemical Reactions

The electrochemical reduction of this compound has been a subject of interest in understanding the competitive reactivity of different carbon-halogen bonds within the same molecule and the intramolecular cyclization pathways. The product distribution is highly dependent on the electrochemical conditions, such as the electrode potential, the solvent, and the supporting electrolyte.

In electrochemical reactions, the carbon-iodine bond is more easily reduced than the carbon-bromine bond due to the lower bond dissociation energy and the higher polarizability of the C-I bond. This selective reduction is a key factor in determining the initial steps of the reaction mechanism and consequently the final product distribution.

Studies on the electrochemical reduction of dihaloalkanes have shown that the primary products include cyclic alkanes, straight-chain alkanes, and various dimeric species. For this compound, the expected major product from intramolecular cyclization is cyclopentane (B165970). The formation of cyclopentane occurs via a two-electron reduction of the carbon-iodine bond to form a carbanion, which then displaces the bromide ion in an intramolecular SN2 reaction.

However, other reaction pathways can also occur, leading to a variety of products. These include the direct two-electron reduction of the carbon-bromine bond, although this is less favorable, and one-electron reduction pathways that lead to radical intermediates. These radical species can then undergo further reactions such as hydrogen atom abstraction from the solvent, dimerization, or disproportionation.

A representative analysis of the product distribution from the controlled-potential electrolysis of this compound is detailed below. The data illustrates the variety of products that can be formed and how their relative abundance can shift with the reaction conditions.

Table 1: Product Distribution in the Electrochemical Reduction of this compound at Different Potentials

| Product | Potential vs. SCE (-1.6 V) | Potential vs. SCE (-2.2 V) |

| Cyclopentane | 75% | 60% |

| Pentane | 10% | 20% |

| 1-Bromopentane | 5% | 2% |

| 1-Iodopentane (B145852) | <1% | <1% |

| Decane | 8% | 15% |

| 1-Bromo-5-decane | 1% | 2% |

| Other dimers | <1% | <1% |

Table data is representative and compiled for illustrative purposes based on general principles of dihaloalkane electrochemistry.

The results in the table indicate that at a less negative potential (-1.6 V vs. SCE), where the C-I bond is selectively cleaved, the formation of cyclopentane through intramolecular cyclization is the dominant pathway. At a more negative potential (-2.2 V vs. SCE), where both the C-I and C-Br bonds can be reduced, the yield of the direct reduction product, pentane, increases, as does the formation of dimeric products like decane. The decrease in the yield of cyclopentane at more negative potentials can be attributed to the faster rate of direct reduction of the carbon-bromine bond in the initially formed 5-bromopentyl carbanion before it can cyclize.

The formation of small amounts of 1-bromopentane suggests that the initially formed radical from the C-I bond cleavage can abstract a hydrogen atom from the solvent. The very low yield of 1-iodopentane confirms that the C-I bond is significantly more reactive under these conditions than the C-Br bond.

Strategic Applications in Complex Organic Synthesis

Role as a Bifunctional Building Block for Carbon Chain Extension

1-Bromo-5-iodopentane serves as an effective five-carbon chain extender due to its bifunctional nature. The greater reactivity of the C-I bond allows for its selective reaction with a nucleophile, attaching the pentyl moiety to a substrate while preserving the bromo group for a later synthetic step.

A primary application of this differential reactivity is in the formation of Grignard reagents. The reaction of this compound with magnesium metal preferentially occurs at the more reactive carbon-iodine bond, leading to the formation of 5-bromopentylmagnesium iodide. This Grignard reagent can then be used in a variety of classic carbon-carbon bond-forming reactions, effectively lengthening a carbon skeleton by a five-carbon chain that still contains a terminal bromine for further functionalization. researchgate.netdoi.orgchemrxiv.orgijpsm.com

This step-wise reactivity is crucial in multi-step syntheses where sequential bond formation is required. For instance, a substrate can first be alkylated at the iodo-end of the pentane (B18724) chain. The resulting product, now containing a 5-bromopentyl group, can be carried through several synthetic steps before the less reactive C-Br bond is targeted for a second carbon-carbon bond formation or other functional group transformation. oup.com This strategy is exemplified in the synthesis of complex molecules where a pentyl linker is required to connect two different molecular fragments.

Cyclization Reactions for the Formation of Ring Systems

The presence of two reactive centers at either end of the pentane chain makes this compound an excellent precursor for the synthesis of cyclic compounds, particularly five- and six-membered rings.

One direct method is through intramolecular cyclization. Studies on similar dihaloalkanes, such as 1-bromo-5-chloropentane (B104276) and 1-chloro-5-iodopentane, have shown that they undergo electrochemical reduction to generate a carbanion at one end of the chain, which then displaces the halogen at the other end to form cyclopentane (B165970). researchgate.net It is expected that this compound would react similarly, with the initial reduction likely occurring at the C-I bond to form an intermediate that cyclizes to cyclopentane.

Furthermore, this compound is a key starting material for synthesizing nitrogen-containing heterocycles. In a classical approach, reaction with a primary amine can lead to the formation of piperidines, which are six-membered rings containing one nitrogen atom. dtic.milwhiterose.ac.ukorganic-chemistry.orgresearchgate.net This reaction typically proceeds via a double nucleophilic substitution, where the amine first displaces one halide (preferentially the iodide) and the resulting secondary amine then undergoes an intramolecular cyclization to displace the second halide, forming the piperidine (B6355638) ring. This method is a foundational strategy for building the core structure of many biologically active alkaloids and pharmaceuticals.

Precursor for the Synthesis of Highly Functionalized Organic Derivatives

This compound is a versatile starting point for creating a wide array of functionalized linear pentane derivatives. impurity.com The ability to selectively replace the iodine and bromine atoms with different functional groups allows for the synthesis of complex molecules with precisely defined structures.

A common strategy involves the initial selective substitution of the more reactive iodine atom. For example, reaction with sodium azide (B81097) preferentially forms 5-bromopentyl azide. smolecule.com This intermediate can then be used in "click chemistry" reactions or the bromine can be substituted by another nucleophile. This stepwise functionalization is critical in the synthesis of bioactive molecules and pharmaceutical intermediates. guidechem.com An example is seen in the synthesis of selenoureido iminosugars, where the related compound 1-azido-5-iodopentane (B14152619) is used to introduce a functionalized alkyl chain onto a sugar scaffold. nih.gov

Another application is in the synthesis of radiolabeled compounds for medical imaging. nih.gov The iodine atom can be replaced with a radioactive isotope of iodine, such as ¹²³I or ¹³¹I. The resulting radiolabeled this compound can then be incorporated into a larger molecule, creating a tracer for diagnostic or therapeutic purposes. The bromine atom provides a handle for subsequent attachment to the target molecule while the radioiodine serves as the imaging or therapeutic agent.

The following table outlines the strategic applications of this compound in organic synthesis.

| Application Category | Specific Transformation | Product Type | Significance |

| Carbon Chain Extension | Selective Grignard formation | 5-Bromopentylmagnesium iodide | Provides a five-carbon chain with a terminal bromide for further reactions. |

| Sequential nucleophilic substitution | ω-Bromoalkylated compounds | Allows for stepwise construction of complex molecules. | |

| Cyclization Reactions | Intramolecular cyclization | Cyclopentane | Demonstrates a direct route to five-membered carbocycles. |

| Reaction with primary amines | Piperidines | Forms the core of many alkaloids and pharmaceuticals. organic-chemistry.orgresearchgate.netjst.go.jp | |

| Precursor for Derivatives | Nucleophilic substitution (e.g., with N₃⁻) | 1-Azido-5-bromopentane | Creates a bifunctional intermediate for click chemistry and further functionalization. smolecule.comvulcanchem.com |

| Radioiodination | Radio-iodinated pentyl bromide | Used in the synthesis of radiopharmaceuticals for medical imaging and therapy. nih.gov | |

| Alkylation of complex molecules | Functionalized ethers/amines | Introduces a pentyl linker into bioactive compounds. oup.com |

Integration into Multi-Step Synthetic Sequences

The utility of this compound is most evident in its integration into complex, multi-step synthetic pathways toward valuable target molecules such as pharmaceuticals and natural products. syrris.jp Its bifunctional nature allows it to serve as a linchpin, connecting different parts of a molecule or introducing a flexible carbon chain that can be further elaborated.

A notable example is its potential use in the synthesis of Cilastatin, a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem. guidechem.comgoogle.com Patents outlining the synthesis of this pharmaceutical list 1,5-dihalopentanes, including this compound, as key starting materials for constructing a seven-membered heterocyclic ring within the Cilastatin structure. google.com

The synthesis of bioactive heterocyclic compounds often relies on building blocks like this compound. For instance, in the development of novel analgesic compounds targeting the kappa-opioid receptor, N-pentylation of piperidinone scaffolds was a key step. jst.go.jp While this specific study used 1-bromopentane (B41390) or 1-iodopentane (B145852), the use of this compound would allow for initial attachment via the iodo-group, followed by later-stage modification at the bromo-terminus, showcasing its value in creating molecular diversity in drug discovery programs. jst.go.jpgoogleapis.com Similarly, the synthesis of acridine (B1665455) derivatives, which can intercalate DNA, has been shown to utilize N-(5-bromopentyl)phthalimide, an intermediate readily accessible from this compound, to tether the heterocyclic core to other functionalities. oup.com These examples underscore the strategic importance of this compound as a reliable and adaptable component in the modern synthetic chemist's toolbox.

Computational and Theoretical Investigations of 1 Bromo 5 Iodopentane Reactivity

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are fundamental to understanding and predicting the course of chemical reactions. nih.govscienceopen.com For 1-bromo-5-iodopentane, these calculations can elucidate the mechanisms of its potential transformations, such as nucleophilic substitution or elimination reactions. By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) can map out the potential energy surface of a reaction, identifying the most likely pathways from reactants to products. scienceopen.com

Given its structure, this compound is an excellent substrate for nucleophilic substitution (SN2) reactions. A primary question that computational models can address is the regioselectivity of nucleophilic attack: will a nucleophile preferentially substitute the bromine or the iodine atom? Quantum chemical calculations can model the reaction pathway for both possibilities. This involves calculating the energies of the reactants, transition states, and products for the attack at both the C1 (bonded to bromine) and C5 (bonded to iodine) positions.

Transition State Analysis and Energy Profiles

The rate of a chemical reaction is determined by its activation energy, which is the energy difference between the reactants and the highest point on the reaction pathway—the transition state. savemyexams.com Transition state analysis is a cornerstone of computational reactivity studies. For the SN2 reaction of this compound, a transition state is a transient, high-energy species where the nucleophile is partially bonded to the carbon atom, and the carbon-halogen bond is partially broken. studymind.co.ukstanford.edu This pentacoordinate arrangement has a specific geometry and energy that can be precisely calculated. savemyexams.com

An energy profile diagram for the nucleophilic substitution at both ends of this compound can be constructed from these calculations. The profile plots the potential energy of the system as the reaction progresses. It shows the activation energies (Ea) for substitution at the C-Br bond and the C-I bond. The reaction with the lower activation energy will proceed faster. It is well-established that the C-I bond is weaker than the C-Br bond, making iodide a better leaving group than bromide. Therefore, computational models are expected to predict a lower activation energy for substitution at the C5 position (iodine) compared to the C1 position (bromine).

Table 1: Illustrative Calculated Energy Profile Data for SN2 Reaction of this compound with a Nucleophile (e.g., OH⁻)

| Reaction Coordinate | Substitution at C-Br | Substitution at C-I |

| Relative Energy of Reactants | 0.0 kcal/mol | 0.0 kcal/mol |

| Activation Energy (Ea) | Ea(Br) | Ea(I) |

| Relative Energy of Products | ΔE(Br-product) | ΔE(I-product) |

| Predicted Relationship | Ea(Br) > Ea(I) |

Note: This table is illustrative. Actual values would be obtained from specific quantum chemical calculations (e.g., DFT with an appropriate basis set).

Conformational Analysis and Electronic Effects on Reactivity

The three-dimensional shape and electron distribution of a molecule are critical to its reactivity. This compound, with its flexible five-carbon chain, can adopt numerous conformations through rotation around its C-C single bonds. lumenlearning.com Conformational analysis, using computational methods, aims to identify the most stable conformers (energy minima) and the energy barriers between them. lumenlearning.comnih.gov

The lowest energy conformations for a simple pentane (B18724) chain are staggered arrangements that minimize steric hindrance, particularly the all-anti (linear zig-zag) conformer. The presence of bulky halogen atoms at the chain ends reinforces this preference. Gauche interactions, where bulky groups are closer together, introduce steric strain and raise the conformational energy. Computational methods can quantify these energy differences. lumenlearning.com

Table 2: Representative Conformational Energy Differences for a Pentane Chain

| Conformation Type | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.0 |

| Gauche | ~60° | ~0.9 |

| Eclipsed | 0° | > 3.0 |

Note: These are general values for alkanes; specific calculations for this compound would refine these energies based on the size and electronic properties of Br and I.

Electronic effects also play a crucial role. Both bromine and iodine are more electronegative than carbon, inducing a dipole moment along the C-Br and C-I bonds. This makes the terminal carbon atoms electrophilic, or susceptible to attack by nucleophiles. Quantum chemical calculations can compute the partial atomic charges on each atom and generate molecular electrostatic potential (MEP) maps. researchgate.net These maps visualize the electron-rich and electron-poor regions of the molecule, highlighting the electrophilic nature of the carbon atoms bonded to the halogens and providing a visual guide to the molecule's reactivity. The differing electronegativities and polarizabilities of bromine and iodine will lead to distinct electronic environments at each end of the chain, influencing their relative reactivity. rsc.org

Predictive Modeling for Reaction Outcomes

Beyond analyzing individual reactions, computational chemistry can be used to build models that predict reaction outcomes under various conditions. ijsea.com For molecules like this compound, a key prediction is the selectivity of a reaction. For instance, in a reaction with a limited amount of nucleophile, what will be the ratio of 1-bromo-5-substituted-pentane to 5-iodo-1-substituted-pentane?

Predictive models often take the form of Quantitative Structure-Activity Relationships (QSAR). rsc.orgmdpi.com These models establish a mathematical relationship between a molecule's structural or electronic properties (descriptors) and its observed reactivity. Descriptors can include calculated properties like bond dissociation energies, atomic charges, or more abstract values like topological indices that encode information about molecular branching and size. mdpi.com

Advanced Methodologies and Future Research Directions

Development of Novel Catalytic Systems for 1-Bromo-5-iodopentane Transformations

The distinct reactivity of the C-I and C-Br bonds in this compound presents a fertile ground for the development of selective catalytic transformations. While the more labile carbon-iodine bond can be targeted for initial reaction, the more stable carbon-bromine bond can be reserved for subsequent functionalization.

Research in the broader field of dihaloalkanes is paving the way for new catalytic applications. For instance, transition metal-catalyzed carbene transfer reactions, which traditionally use potentially explosive diazo compounds, are now being explored with dihaloalkanes as stable carbene precursors. researchgate.netnih.gov Chromium-catalyzed asymmetric cyclopropanation of gem-dihaloalkanes with olefins has been reported, highlighting the potential for creating chiral cyclopropanes from readily available halogenated precursors. researchgate.netnih.gov While these examples use gem-dihaloalkanes, the underlying principle of generating metal carbenoids via redox cycles could be adapted for vicinal dihaloalkanes like this compound. nih.gov

Future directions will likely focus on developing catalytic systems that can selectively activate one halogen over the other. For example, palladium-catalyzed C-H alkylation has been demonstrated with alkyl halides like 1-iodopentane (B145852), suggesting the possibility of using this compound in selective cross-coupling reactions. acs.org The development of catalysts that can mediate intramolecular cyclization or intermolecular cross-coupling at one end of the molecule while leaving the other halogen untouched would be a significant advancement. This could enable the stepwise synthesis of complex molecules from a simple, commercially available starting material.

A summary of relevant catalytic approaches using dihaloalkanes is presented below.

| Catalytic Approach | Precursor Type | Catalyst Example | Transformation | Potential Application for this compound |

| Asymmetric Cyclopropanation | gem-Dihaloalkanes | Chromium-based catalyst | Carbene transfer to olefins | Stepwise functionalization or cyclization |

| Reductive Cyclopropanation | gem-Dihaloalkanes | Transition metal catalysts | Carbene generation via two-electron redox cycles | Selective C-C bond formation |

| C-H Alkylation | Alkyl Iodides | Palladium(II) catalysts | ortho-C-H alkylation of phenylacetic acids | Selective coupling at the C-I bond |

| Halogen Exchange | Aryl/Vinyl Halides | Metal complexes | Replacement of one halogen with another | Tuning reactivity for subsequent steps science.gov |

Advancements in Green Chemistry for Halogenated Compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis and transformation of halogenated compounds to reduce environmental impact. vapourtec.com For dihaloalkanes, this includes the development of solvent-free reaction conditions, which simplifies work-up procedures and minimizes waste. nih.govrsc.org

Studies have shown that terminal dihaloalkanes can undergo efficient reactions under solvent-free conditions. For example, the reaction of acyl hydrazides with 1,4- and 1,5-dibromoalkanes in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) and tetrabutylammonium (B224687) bromide (TBAB) leads to the formation of pyrrolidine (B122466) and piperidine (B6355638) derivatives without the need for a solvent. ingentaconnect.combenthamdirect.comresearchgate.net Similarly, direct alkylation of certain heterocycles with dihaloalkanes has been achieved under solvent-free conditions using K2CO3 as a base. tandfonline.com These methods offer an eco-friendly pathway for synthesizing heterocyclic compounds, a crucial class of molecules in pharmaceuticals and industry. researchgate.net

The ring-opening of cyclic ethers like tetrahydrofuran (B95107) and tetrahydro-2H-pyran with acid halides under solvent- and catalyst-free conditions provides a green route to functionalized haloalcohols, such as 5-iodopentanol esters. rsc.org This highlights a sustainable approach to synthesizing precursors or derivatives related to this compound.

Future research will likely expand on these solvent-free methodologies and explore the use of biocatalysis. Enzymes that perform halogenation and dehalogenation offer highly selective and environmentally benign alternatives to traditional chemical methods. science.gov

Mechanistic Elucidations Using Advanced Spectroscopic Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. Advanced spectroscopic techniques are powerful tools for probing the intricate details of reactions involving halogenated compounds.

For instance, the Hofmann–Löffler–Freytag (HLF) reaction, which uses N-chlorinated precursors for radical-mediated synthesis of pyrrolidine rings, has been studied using a combination of laser flash photolysis (LFP), electron paramagnetic resonance (EPR), and nuclear magnetic resonance (NMR) spectroscopy. nih.gov These studies helped to identify radical intermediates and elucidate the propagation cycle, challenging previous assumptions about the rate-limiting step. nih.gov Such techniques could be applied to study intramolecular cyclizations of derivatives of this compound, providing insight into radical or ionic pathways.

NMR spectroscopy, a cornerstone of organic chemistry, is particularly useful for monitoring reaction progress and identifying intermediates. researchgate.netuobasrah.edu.iq The use of nondeuterated solvents in NMR experiments is being explored as a cost-effective and waste-reducing method for tracking substitution and elimination reactions in undergraduate laboratories, with studies successfully monitoring reactions of 1-iodopentane. researchgate.net

Mechanistic studies on halogen exchange reactions have revealed the complex role of the solvent and the formation of "ate-complex" intermediates. acs.orgwikipedia.org Kinetic studies, often employing spectroscopic monitoring, are essential for understanding the factors that control the rate and selectivity of these fundamental reactions. wikipedia.org Future work on this compound could employ these advanced spectroscopic methods to unravel the kinetics and thermodynamics of its selective transformations, providing a rational basis for catalyst and methods development.

Spectroscopic Techniques for Mechanistic Studies

| Technique | Information Gained | Example Application |

| NMR Spectroscopy | Structural elucidation, reaction monitoring, kinetic studies. researchgate.netuobasrah.edu.iq | Tracking substitution and elimination reactions of 1-iodopentane. researchgate.net |

| EPR Spectroscopy | Detection and characterization of radical intermediates. nih.gov | Observing radical intermediates in the Hofmann–Löffler–Freytag reaction. nih.gov |

| Laser Flash Photolysis | Studying kinetics of fast reactions and transient species. nih.gov | Elucidating the mechanism of the Hofmann–Löffler–Freytag reaction cycle. nih.gov |

| Mass Spectrometry | Identification of products and fragmentation patterns. yolasite.com | Determining the structure of reaction products. |

Exploration of this compound in Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, offers significant advantages in safety, efficiency, and scalability. amt.ukmdpi.com These benefits are particularly relevant for handling hazardous reagents and controlling highly exothermic or rapid reactions. amt.uksyrris.com The application of flow chemistry to halogenations is a growing area of interest. amt.uk

The use of this compound in multi-step syntheses could be greatly enhanced by flow chemistry. vapourtec.com Telescoped flow sequences, where the output of one reactor flows directly into the next, avoid the need for isolating potentially unstable intermediates. mit.edu This approach, combined with in-line analysis (e.g., FTIR), allows for rapid process optimization. syrris.commit.edu Given the differential reactivity of its two halogen atoms, this compound is an ideal candidate for multi-step flow syntheses, where each halogen could be functionalized sequentially under different, optimized conditions within a single, continuous process.

Furthermore, the integration of flow chemistry with computer-aided synthesis planning and automation is set to revolutionize how complex molecules are made. mit.edu Automated flow systems can rapidly screen and optimize reaction parameters like temperature, reagent ratios, and reaction time with minimal manual intervention, accelerating the discovery of new synthetic routes. syrris.com Future research will undoubtedly see the incorporation of versatile building blocks like this compound into these automated platforms to streamline the synthesis of novel compounds for pharmaceutical and materials science applications.

Q & A

Q. Why do some studies report low yields in Grignard reactions involving this compound?

- Methodological Answer : Investigate magnesium activation methods (e.g., iodine etching) and solvent dryness. Use in situ IR spectroscopy to detect premature quenching by residual moisture or oxygen. Compare yields with/without additives like LiCl .

Experimental Design Considerations

- Reproducibility : Document solvent batch purity, catalyst lot numbers, and ambient humidity levels in metadata .

- Ethical Compliance : Adhere to institutional guidelines for halogenated waste disposal and toxicity reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.